

Targeting BAP1 in Patient-Derived Organoids: Application Notes and Protocols

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Compound of Interest		
Compound Name:	BAP1-IN-1	
Cat. No.:	B2873796	Get Quote

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Introduction

BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene that encodes a deubiquitinating enzyme.[1][2][3] Its inactivation through mutation is a frequent event in a variety of aggressive human cancers, including uveal melanoma, malignant mesothelioma, clear cell renal cell carcinoma, and cholangiocarcinoma.[3][4] The loss of BAP1 function disrupts key cellular processes such as DNA damage repair, cell cycle regulation, and chromatin remodeling, ultimately driving tumorigenesis.[3][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system to study cancer biology and evaluate therapeutic responses in a patient-specific manner. This document provides detailed application notes and protocols for investigating the role of BAP1 in PDOs and for the potential evaluation of BAP1-targeting compounds. While specific data on a molecule designated "BAP1-IN-1" in PDOs is not yet publicly available, the principles and methods outlined here provide a robust framework for the preclinical assessment of any BAP1 inhibitor.

Rationale for Targeting BAP1 in Cancer

BAP1's role as a tumor suppressor is well-established.[1][2][6] It functions to remove ubiquitin from histone H2A (H2AK119ub), a modification associated with transcriptional repression.[1][2] [6] Loss of BAP1 leads to increased H2AK119ub levels, altered chromatin accessibility, and aberrant gene expression, which can promote malignant features.[1][2][6] Studies using CRISPR-engineered human liver organoids have demonstrated that BAP1 loss leads to a



disruption of epithelial architecture, increased cell motility, and the acquisition of malignant characteristics upon xenotransplantation, particularly in the context of other cancer-associated mutations.[1][2][7] These findings highlight BAP1 as a compelling therapeutic target. The development of small molecule inhibitors that can modulate the consequences of BAP1 loss represents a promising therapeutic strategy for BAP1-mutant cancers.

Quantitative Data Summary: Phenotypic Effects of BAP1 Loss in Human Organoids

The following table summarizes the key phenotypic changes observed in CRISPR-engineered BAP1-deficient human cholangiocyte organoids, providing a baseline for assessing the effects of potential BAP1 inhibitors.

Parameter	Observation in BAP1- deficient Organoids	References
Morphology	Transition from a cystic/ductal to a solid, disorganized structure.	[7][8]
Cellular Behavior	Increased cell motility and organoid fusion.	[7]
Epithelial Integrity	Loss of cell polarity and disruption of epithelial organization.	[8]
Gene Expression	Altered expression of genes related to junctional and cytoskeleton components.	[1][2][6]
Chromatin State	Changes in chromatin accessibility.	[1][2][6]
In Vivo Malignancy	Acquisition of malignant features upon xenotransplantation in the context of other mutations (TP53, PTEN, SMAD4, NF1).	[1][2][6]



Experimental Protocols

Protocol 1: Generation of BAP1-Knockout Patient-Derived Organoids using CRISPR/Cas9

This protocol describes the methodology for creating BAP1-deficient PDOs to model BAP1-mutant cancers.

Materials:

- Established patient-derived organoid culture (e.g., from cholangiocarcinoma)
- Lentiviral or electroporation-based CRISPR/Cas9 delivery system
- Validated BAP1-targeting single guide RNAs (sgRNAs)
- · Control (non-targeting) sgRNA
- Organoid culture medium
- Matrigel or other suitable extracellular matrix
- Single-cell dissociation reagent (e.g., TrypLE)
- Puromycin or other selection agent (if applicable)
- DNA extraction kit
- Sanger sequencing reagents

Procedure:

- Organoid Culture: Culture patient-derived organoids according to established protocols.
- CRISPR/Cas9 Delivery:
 - Lentiviral Transduction: Package lentivirus with Cas9 and BAP1-targeting or control sgRNAs. Transduce organoids, typically by dissociating them into small clusters and incubating with viral particles.



- Electroporation: Dissociate organoids into single cells. Electroporate cells with Cas9
 ribonucleoprotein (RNP) complexes pre-loaded with BAP1-targeting or control sgRNAs.
- Selection: If using a vector with a selection marker, apply the appropriate selection agent (e.g., puromycin) to enrich for successfully transduced/electroporated cells.
- Clonal Expansion: Plate the modified organoids at a low density to allow for the growth of single-cell derived clonal lines.
- · Genotyping:
 - Expand individual organoid clones.
 - Extract genomic DNA from a portion of each clone.
 - PCR amplify the BAP1 target region.
 - Perform Sanger sequencing to confirm the presence of insertions/deletions (indels) that result in a frameshift mutation and BAP1 knockout.
- Validation: Confirm the loss of BAP1 protein expression in knockout clones via Western blotting or immunohistochemistry.

Protocol 2: Assessment of BAP1 Inhibitor Efficacy in Patient-Derived Organoids

This protocol outlines a general workflow for evaluating the phenotypic effects of a BAP1 inhibitor on BAP1-deficient PDOs.

Materials:

- Validated BAP1-knockout and isogenic wild-type PDOs
- BAP1 inhibitor (e.g., TG2-179-1) and vehicle control (e.g., DMSO)
- Organoid culture medium and matrix
- Cell viability assay reagent (e.g., CellTiter-Glo)



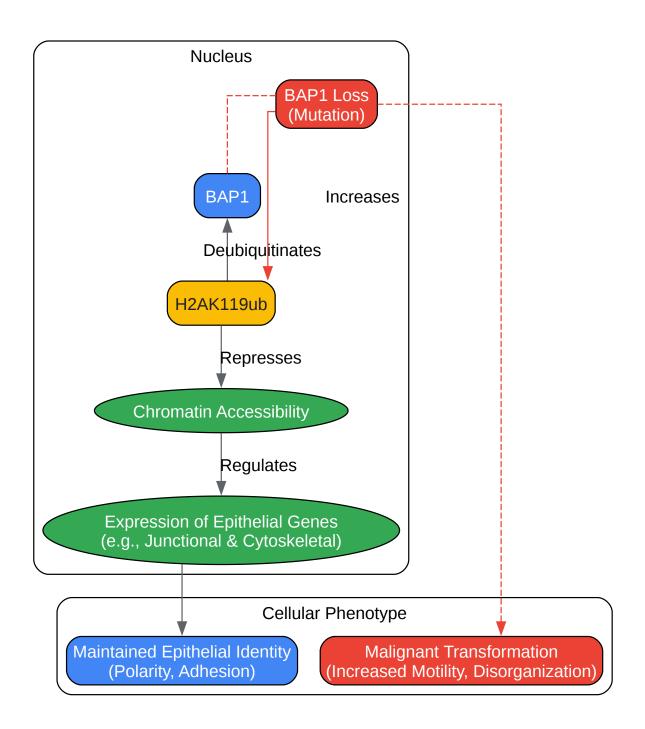
- Brightfield and fluorescence microscope
- Immunofluorescence staining reagents (antibodies against epithelial and mesenchymal markers)
- RNA/protein extraction reagents and kits for downstream analysis

Procedure:

- Organoid Plating: Plate BAP1-knockout and wild-type organoids in a 3D matrix in multi-well plates suitable for the intended assays.
- Drug Treatment: After organoid formation, add the BAP1 inhibitor at a range of concentrations to the culture medium. Include a vehicle-only control.
- Phenotypic Analysis (Imaging):
 - Monitor organoid morphology daily using brightfield microscopy. Capture images to document changes in size, structure (e.g., reversion from solid to cystic), and integrity.
 - For motility assays, perform time-lapse imaging to track organoid movement and fusion events.
- Viability Assessment: After a defined treatment period (e.g., 72-120 hours), perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
- Immunofluorescence Staining: Fix and stain organoids to visualize changes in protein expression and localization. For example, stain for E-cadherin to assess epithelial characteristics or vimentin for mesenchymal features.
- Molecular Analysis:
 - Western Blotting: Lyse treated organoids to analyze changes in the expression of proteins in pathways downstream of BAP1.
 - qRT-PCR/RNA-Seq: Extract RNA to analyze changes in the expression of BAP1 target genes.



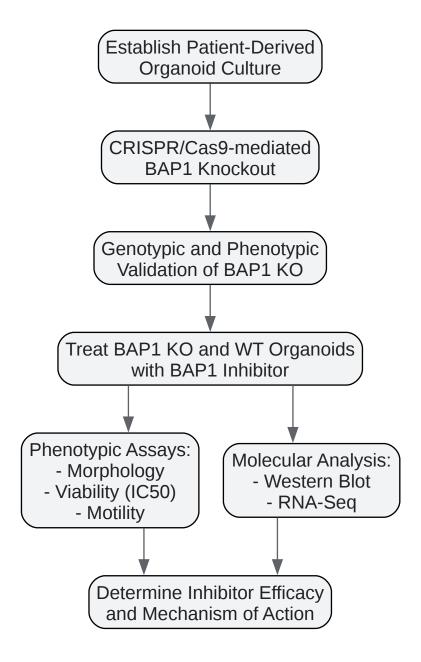
Visualizations



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Caption: Signaling pathway illustrating BAP1's role in maintaining epithelial identity.





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